molecular formula C20H16FN7OS B1574354 INCB054828

INCB054828

Cat. No.: B1574354
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor this compound binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

INCB054828 in Cancer Research

This compound, also known as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, and has shown notable activity against genetically defined tumor models. It has been found to effectively target FGFR genes, which are potential driver oncogenes in several cancers. This compound has shown promise in early clinical trials, particularly for cancers with FGFR alterations, such as fusions and activating mutations (Liu et al., 2020).

Phase 1/2 Study of this compound

A phase 1/2 study explored this compound’s efficacy and safety in patients with advanced malignancies. This study revealed that this compound was generally well-tolerated, and pharmacokinetic/pharmacodynamic data supported its once-daily dosing. Preliminary efficacy was observed in patients with FGFR pathway activation, suggesting its potential as a therapeutic option for certain cancer patients (Saleh et al., 2017).

This compound in Myeloid/Lymphoid Neoplasms

Another significant application of this compound is in treating myeloid/lymphoid neoplasms with FGFR1 rearrangement. A phase 2, open-label, multicenter study evaluated the efficacy and safety of this compound monotherapy in this context. The study aimed to assess the overall clinical benefit rate, including various response criteria and overall survival, further demonstrating the drug's potential in targeted cancer therapy (Verstovsek et al., 2017).

Efficacy in Triple-Negative Breast Cancer Models

This compound has also been investigated in triple-negative breast cancer (TNBC) models. Certain TNBC subtypes exhibit FGFR1 and FGFR2 amplifications, and this compound has shown efficacy in these models, particularly where FGFR alterations are present. This suggests its potential role in the treatment of TNBC, a challenging and aggressive cancer type (Liu et al., 2017).

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.